

Commercial availability of Ethyl tetrahydropyran-4-ylacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl tetrahydropyran-4-ylacetate

Cat. No.: B010011

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An In-Depth Technical Guide to the Commercial Availability of **Ethyl Tetrahydropyran-4-ylacetate**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl tetrahydropyran-4-ylacetate is a key heterocyclic building block increasingly utilized in medicinal chemistry and organic synthesis. Its structural motif, the tetrahydropyran ring, is a prevalent core in numerous natural products and pharmacologically active compounds.^{[1][2]} This guide provides an in-depth analysis of its commercial availability, common synthetic routes, potential impurities, and quality control considerations. We aim to equip researchers and drug development professionals with the necessary technical knowledge to effectively source, qualify, and utilize this versatile intermediate for their research and development endeavors.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a saturated six-membered oxygen-containing heterocycle that serves as a crucial structural component in a wide array of bioactive molecules, including carbohydrates and polyether antibiotics.^[1] Its favorable physicochemical properties, such as stability and solubility, make it an attractive scaffold in drug design.^{[2][3]} **Ethyl**

tetrahydropyran-4-ylacetate (CAS No. 103260-44-2) provides a versatile entry point for introducing this moiety, featuring a reactive ester handle that allows for further chemical elaboration.[3] Its application as a synthetic intermediate is critical in the construction of more complex molecules, including potential therapeutics for neurological disorders.[1]

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental for its handling, reaction setup, and analytical characterization.

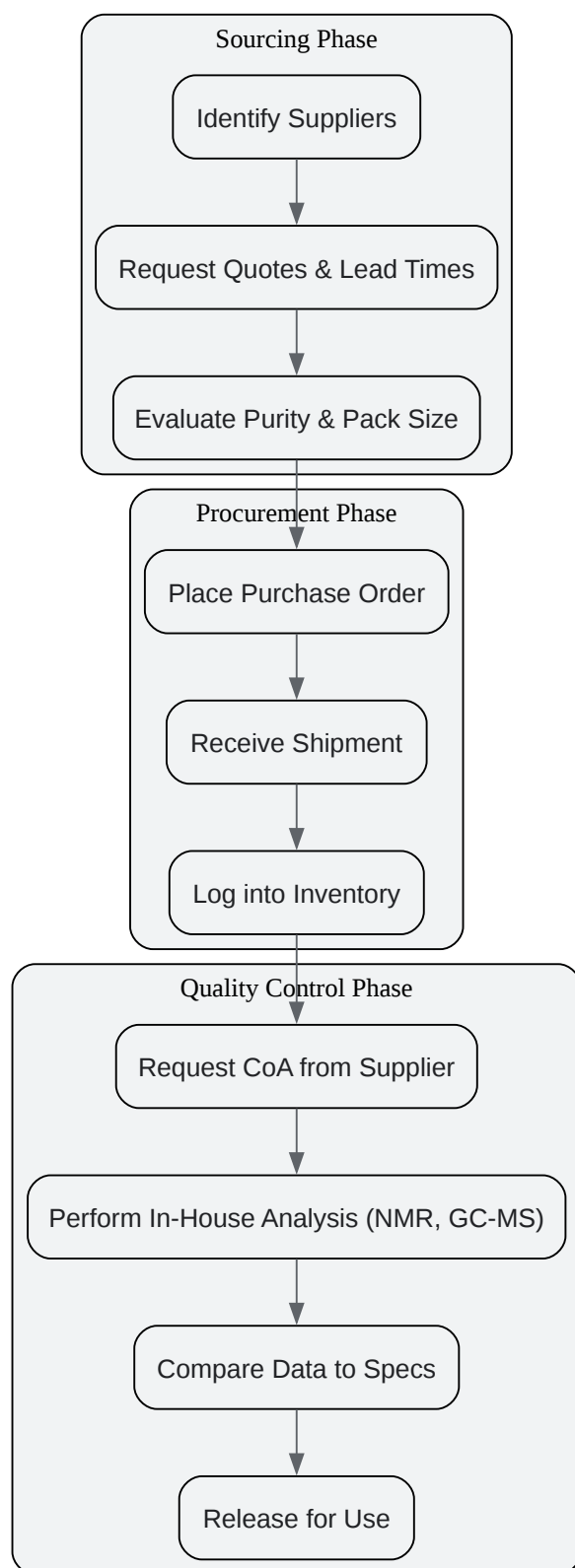
Property	Value	Source(s)
CAS Number	103260-44-2	[4][5][6]
Molecular Formula	C ₉ H ₁₆ O ₃	[4][7][8]
Molecular Weight	172.22 g/mol	[4][7][9]
Synonyms	Ethyl 2-(oxan-4-yl)acetate, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate	[3][7][10]
Appearance	Colorless to pale yellow liquid	[3][7][10]
Boiling Point	228.3 °C at 760 mmHg	[11]
Flash Point	96.7 °C	[11]
InChI Key	JLMMMEDWRUVCEW- UHFFFAOYSA-N	[7][10]

Commercial Availability and Sourcing

Ethyl tetrahydropyran-4-ylacetate is readily available from a multitude of chemical suppliers, catering to needs ranging from academic research to large-scale manufacturing.

Workflow for Sourcing and Qualification

The process of acquiring and verifying the quality of a chemical intermediate is a critical, multi-step workflow.



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Caption: Workflow for sourcing, procuring, and qualifying chemical intermediates.

Representative Supplier Overview

The following table summarizes the offerings from several prominent global suppliers. Pricing and availability are subject to change and should be verified directly with the vendor.

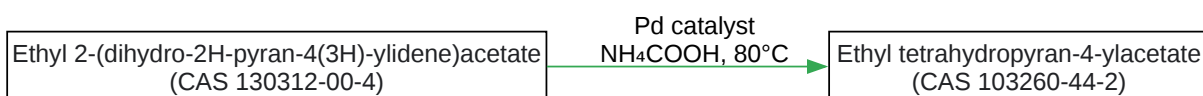
Supplier	Typical Purity	Available Pack Sizes	Reference
J & K SCIENTIFIC LTD.	97%	5g	[4] [5]
Energy Chemical	96%	1g, 5g	[4] [5]
Wuhan Chemwish Tech.	98%	1g, 5g, 25g, 50g, 100g	[4] [5]
Thermo Scientific	97%	1g	[12]
CymitQuimica	95%, 98%	100mg, 250mg, 1g, 5g, 10g, 25g	[3] [7]
Key Organics	>97%	Custom	[6]
BeiJing Hwrk Chemicals	95%	25g	[4] [5]

Synthesis, Side Reactions, and Impurity Profile

Understanding the synthetic origin of a commercial chemical is paramount for anticipating potential impurities that could interfere with subsequent reactions. An impurity profile is a direct consequence of the manufacturing process.

Common Synthetic Route

A prevalent commercial synthesis involves the catalytic reduction of an unsaturated precursor, ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate.[\[4\]](#)



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Caption: Common synthesis of **Ethyl tetrahydropyran-4-ylacetate** via reduction.

Experimental Protocol: Reduction of Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate

This protocol is adapted from established synthetic procedures.^[4]

- **Reaction Setup:** To a suitable reaction vessel, charge ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (1.0 eq).
- **Reagent Addition:** Add a palladium catalyst (e.g., Pd/C) and a hydrogen source such as ammonium formate (NH₄COOH).
- **Heating:** Heat the reaction mixture to approximately 80 °C.
- **Monitoring:** Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS or TLC) until the starting material is consumed.
- **Workup:** Upon completion, cool the reaction mixture, filter off the catalyst, and perform an extractive workup.
- **Purification:** Concentrate the organic phase under reduced pressure to yield the crude product. Further purification via distillation or chromatography may be performed if necessary. A quantitative yield has been reported for this transformation.^[4]

Potential Impurities

- **Unreacted Starting Material:** Incomplete reduction can leave residual ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate.
- **Solvent Residues:** Residual solvents from the reaction or workup (e.g., ethanol, ethyl acetate).
- **Catalyst Traces:** Trace amounts of palladium may remain if filtration is incomplete.

- **Byproducts of Precursor Synthesis:** The synthesis of the precursor itself can introduce impurities that may carry through. For instance, the synthesis of related pyran structures can sometimes result from incomplete hydrolysis of diester intermediates.[\[13\]](#)

Applications in Medicinal Chemistry and Drug Development

Ethyl tetrahydropyran-4-ylacetate is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. The tetrahydropyran scaffold is valued for its ability to improve pharmacokinetic properties.

- **Scaffold Hopping:** Replacing aromatic rings with saturated heterocycles like THP can improve solubility and metabolic stability.
- **Access to Novel Chemical Space:** The ester functionality allows for facile conversion to amides, carboxylic acids, or alcohols, enabling the synthesis of diverse compound libraries for screening.
- **Intermediate for Complex Targets:** It is a building block for more complex heterocyclic systems and molecules with applications as neurological receptor antagonists and opioid receptor ligands.[\[1\]](#)

Analytical and Quality Control Recommendations

For rigorous scientific outcomes, in-house verification of commercial material is strongly advised, even when a Certificate of Analysis (CoA) is provided.

- **Identity Verification:** ^1H and ^{13}C NMR spectroscopy should be used to confirm the chemical structure and match it against reference spectra.
- **Purity Assessment:** Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the preferred method for determining purity and identifying volatile impurities.
- **Water Content:** Karl Fischer titration is essential if the compound is to be used in moisture-sensitive reactions.

- Heavy Metal Analysis: Inductively Coupled Plasma (ICP-MS) can be employed to quantify residual catalyst (e.g., palladium) if its presence is detrimental to downstream processes.

Conclusion

Ethyl tetrahydropyran-4-ylacetate is a commercially accessible and synthetically valuable building block for research and drug development. A diverse range of suppliers offers this compound in various purities and quantities, making it readily available for laboratory-scale synthesis and scale-up operations. A critical evaluation of the supplier's specifications, combined with a foundational understanding of the compound's synthesis and potential impurity profile, is essential for ensuring the integrity and success of research endeavors. Implementing routine in-house quality control is a best practice that validates material quality and safeguards experimental reproducibility.

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- To cite this document: BenchChem. [Commercial availability of Ethyl tetrahydropyran-4-ylacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010011#commercial-availability-of-ethyl-tetrahydropyran-4-ylacetate>]

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